Product packaging for Methyl 2-hydroxy-4-nitrobenzoate(Cat. No.:CAS No. 13684-28-1)

Methyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B089193
CAS No.: 13684-28-1
M. Wt: 197.14 g/mol
InChI Key: DODUOCYKSQVFSW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B089193 Methyl 2-hydroxy-4-nitrobenzoate CAS No. 13684-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODUOCYKSQVFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159972
Record name Salicylic acid, 4-nitro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13684-28-1
Record name Salicylic acid, 4-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13684-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylic acid, 4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Studies of Methyl 2 Hydroxy 4 Nitrobenzoate

Chemical Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a key step in the synthesis of many derivatives.

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of methyl 2-hydroxy-4-nitrobenzoate, leading to the formation of methyl 4-amino-2-hydroxybenzoate. This amino derivative is a valuable precursor for various pharmaceuticals and other fine chemicals.

Several methods have been developed for this reduction, each with its own advantages. A common and efficient method involves catalytic hydrogenation. For instance, using hydrogen gas in the presence of a palladium on carbon (Pd-C) catalyst in a solvent like methanol (B129727) can achieve quantitative yields of the corresponding amine. sciencemadness.org This method is often preferred due to its clean reaction profile and the ease of product isolation. sciencemadness.org

Another established method is the Béchamp reaction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid. mdpi.com This is one of the oldest commercial processes for producing amines and remains relevant in certain industrial applications. mdpi.com

More recently, other reducing agents have been explored. For example, indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution has been shown to selectively reduce aromatic nitro compounds to their corresponding amines in good yields. orgsyn.org This method is notable for its use of environmentally friendly reagents. orgsyn.org Sodium dithionite (B78146) is another reagent that can be used for the reduction of nitro groups, often in an aqueous basic solution. sciencemadness.org

The choice of reducing agent and reaction conditions can be critical, especially when other functional groups are present in the molecule that could also be susceptible to reduction. For instance, care must be taken to avoid the hydrolysis of the ester group, particularly under basic conditions. sciencemadness.org

Table 1: Methods for the Reduction of Nitro Groups

Reducing Agent/System Conditions Notes
H₂/Pd-C Methanol, atmospheric or higher pressure Quantitative yield, clean reaction. sciencemadness.org
Fe/HCl (Béchamp reaction) Aqueous acid Oldest commercial process for amines. mdpi.com
Indium/NH₄Cl Aqueous ethanol, reflux Ecologically friendly reagents. orgsyn.org
Sodium dithionite Aqueous NaOH/NH₃ Rapid reduction in homogeneous solution. sciencemadness.org
HI/H₃PO₂ Reflux Developed for the synthesis of o-aminophenol derivatives. mdpi.com

The mechanism of nitro group reduction can vary depending on the reducing agent and reaction conditions. In catalytic hydrogenation, the reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amino product is formed.

In the case of metal-based reductions like the Béchamp reaction, the mechanism is more complex and is believed to involve a series of single electron transfers from the metal surface to the nitro group. The acidic medium provides the necessary protons for the formation of water as a byproduct.

Understanding the mechanism is crucial for optimizing reaction conditions and minimizing the formation of side products. For instance, under certain conditions, incomplete reduction can lead to the formation of azoxy, azo, or hydrazo compounds.

Reactions Involving the Hydroxyl Group

The hydroxyl group on the aromatic ring is another key site for derivatization, allowing for the introduction of a wide range of functionalities.

The hydroxyl group itself is a poor leaving group. However, it can be activated to participate in nucleophilic substitution reactions. One common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the phenol (B47542) with tosyl chloride or mesyl chloride in the presence of a base. Once activated, the aromatic ring becomes susceptible to attack by various nucleophiles.

The formation of an ether linkage at the hydroxyl position is a common and important derivatization.

The Williamson ether synthesis is a classical method for preparing ethers. In the context of this compound, this would involve first deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the desired ether.

The Mitsunobu reaction offers a powerful and versatile alternative for ether synthesis, particularly when mild reaction conditions are required or when dealing with sterically hindered alcohols. organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.govresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in stereoselective synthesis. organic-chemistry.org

In a typical Mitsunobu reaction involving this compound, the phenolic hydroxyl group acts as the nucleophile. The reaction is initiated by the formation of a phosphonium (B103445) intermediate from the combination of triphenylphosphine and the azodicarboxylate. organic-chemistry.org This intermediate then activates the alcohol, making it a good leaving group. The phenoxide of this compound can then displace the activated alcohol to form the ether. For sterically hindered alcohols, using 4-nitrobenzoic acid as a coupling partner in the Mitsunobu process has been shown to significantly improve the yield of the inverted product. orgsyn.org

Table 2: Comparison of Ether Synthesis Methods

Reaction Reagents Key Features
Williamson Ether Synthesis Base (e.g., NaH, K₂CO₃), Alkyl halide Classical method, involves formation of a phenoxide intermediate.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD), Alcohol Mild conditions, stereospecific inversion of alcohol stereochemistry. organic-chemistry.orgnih.gov

Cyclization Reactions and Heterocycle Formation

The specific arrangement of functional groups in this compound makes it an important starting material for creating various heterocyclic compounds. A key reaction involves the reduction of its nitro group to an amine, which then enables cyclization reactions to form fused ring systems.

One of the primary applications is in the synthesis of benzimidazoles. nih.govresearchgate.net This class of heterocyclic compounds is formed by the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.gov In the case of this compound, the process begins with the reduction of the nitro group to form an amino group. This transformation creates an ortho-amino-hydroxy benzoic acid derivative. This intermediate can then react with various reagents to close the imidazole (B134444) ring. For instance, a one-pot method using formic acid and iron powder can simultaneously reduce the nitro group and facilitate the cyclization to a benzimidazole (B57391) core. organic-chemistry.org The first synthesis of a benzimidazole derivative in 1872 utilized the reduction of 2-nitro-4-methyl acetanilide. researchgate.netencyclopedia.pub

The general strategy involves the following steps:

Reduction of the Nitro Group: The nitro group is converted to an amino group (NH2), typically using reducing agents like tin (Sn) and hydrochloric acid (HCl), iron powder, or through catalytic hydrogenation. encyclopedia.pubmdpi.com This creates a highly reactive ortho-diamine or amino-alcohol derivative.

Condensation and Cyclization: The resulting intermediate is condensed with a suitable carbonyl-containing compound. The choice of this reactant determines the substituent at the 2-position of the newly formed benzimidazole ring. nih.gov For example, reaction with formamidine (B1211174) acetate (B1210297) can lead to the formation of the quinazoline (B50416) ring system. mdpi.com

This reactivity is not limited to benzimidazoles. Reductive cyclization of related nitro-hydroxy compounds can also yield other important heterocyclic structures like benzotriazoles. rsc.org The process highlights the utility of the nitro group as a masked amino group, which can be revealed at a strategic point in a synthetic sequence to facilitate the formation of complex heterocyclic frameworks.

Table 1: Examples of Heterocycle Synthesis from Nitroaromatic Precursors

Precursor TypeReaction TypeResulting HeterocycleKey ReagentsReference
o-Nitroaniline derivativeReductive Cyclization / CondensationBenzimidazoleFormic acid, Iron powder, NH4Cl organic-chemistry.org
2-Nitro-4-methyl acetanilideReduction followed by Dehydration2,5-dimethyl benzimidazoleTin (Sn), Hydrochloric Acid (HCl) researchgate.netencyclopedia.pub
o-Phenylenediamine and AldehydeCondensation / Oxidation2-substituted Benzimidazolep-Toluenesulfonic acid nih.gov
2-nitro-2′-hydroxy-5′-methylazobenzeneReductive CyclizationBenzotriazoleK-doped Pd/γ-Al2O3 rsc.org

Supramolecular Assembly and Non-Covalent Interactions

The study of how molecules interact with each other through non-covalent forces is central to supramolecular chemistry. numberanalytics.com this compound and its isomers are excellent models for studying these interactions due to the presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro and carbonyl groups), as well as an aromatic ring capable of π-π stacking. numberanalytics.commdpi.com

Crystal structure analyses of isomers like methyl 2-hydroxy-3-nitrobenzoate and methyl 4-hydroxy-3-nitrobenzoate reveal extensive networks of non-covalent interactions that dictate their solid-state packing. nih.govresearchgate.net

π-π Stacking: The aromatic rings of these molecules can interact through π-π stacking. mdpi.com In the crystal packing of methyl 4-hydroxy-3-nitrobenzoate, adjacent molecules are linked in a head-to-tail fashion with centroid-to-centroid distances between the aromatic rings measured at 3.713 Å and 3.632 Å for the two unique molecules in the asymmetric unit. mdpi.com These stacking interactions, along with hydrogen bonds, help to organize the molecules into infinite sheets. mdpi.comresearchgate.net

The combination of these non-covalent forces—intramolecular and intermolecular hydrogen bonds, and π-π stacking—results in a highly organized three-dimensional supramolecular architecture. mdpi.com Understanding these interactions is crucial as they influence the material's physical properties, such as its melting point, solubility, and crystal shape.

Table 2: Crystallographic and Interaction Data for Isomers of Methyl Hydroxy-Nitrobenzoate

CompoundCrystal SystemKey Intramolecular InteractionKey Intermolecular InteractionsReference
Methyl 2-hydroxy-3-nitrobenzoateMonoclinicO-H···O (hydroxyl-carboxylate)C-H···O nih.govresearchgate.net
Methyl 4-hydroxy-3-nitrobenzoateTriclinicO-H···O (hydroxyl-nitro)C-H···O, π-π stacking mdpi.comresearchgate.net
Methyl 4-nitrobenzoate (B1230335)Not specifiedNoneC-H···O (aromatic C-H to carboxyl and nitro O) researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns, the connectivity and spatial relationship of atoms can be established.

The ¹H and ¹³C NMR spectra of Methyl 2-hydroxy-4-nitrobenzoate are predicted based on the analysis of structurally similar compounds, such as methyl 2-hydroxybenzoate and various nitro-substituted aromatic esters. docbrown.infodocbrown.info The electron-withdrawing nature of the nitro group and the ester functionality, combined with the electron-donating effect of the hydroxyl group, significantly influences the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the aromatic region is expected to display three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The proton ortho to the nitro group (H-3) would appear at the most downfield shift, while the proton ortho to the hydroxyl group (H-3) would be significantly influenced by its electronic effect. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. rsc.org

The ¹³C NMR spectrum is anticipated to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. docbrown.info The carbonyl carbon of the ester group is expected to have the largest chemical shift. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon bearing the nitro group (C-4) and the carbon bearing the hydroxyl group (C-2) being particularly deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

Proton Predicted Chemical Shift (ppm) Multiplicity
OCH₃ ~3.9 s
H-3 ~8.0-8.2 d
H-5 ~7.8-8.0 dd
H-6 ~7.0-7.2 d

¹³C NMR

Carbon Predicted Chemical Shift (ppm)
C=O ~165-170
C-2 (C-OH) ~155-160
C-4 (C-NO₂) ~145-150
C-1 ~115-120
C-6 ~125-130
C-5 ~120-125
C-3 ~110-115

Note: These are predicted values based on analogous compounds and may vary from experimental data.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-5 and its neighbors, H-3 and H-6, confirming their connectivity on the aromatic ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, linking the methyl proton singlet to the methyl carbon signal.

Variable-Temperature (VT) NMR experiments can provide insights into dynamic processes such as conformational changes and intramolecular hydrogen bonding. ox.ac.ukuwo.ca In this compound, VT-NMR could be employed to study the hydrogen bond between the hydroxyl proton and the oxygen of the adjacent ester group. Changes in temperature can affect the rate of exchange of the hydroxyl proton and the strength of the hydrogen bond, which would be observable as changes in the chemical shift and line shape of the OH peak in the ¹H NMR spectrum. ox.ac.uk

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its functional groups. The presence of a hydroxyl group gives rise to a broad O-H stretching band in the FT-IR spectrum. docbrown.info The carbonyl group of the ester will show a strong C=O stretching absorption. The nitro group has two characteristic stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching ~3200-3600 (broad)
Carbonyl (C=O) Stretching ~1700-1730
Nitro (NO₂) Asymmetric Stretching ~1500-1550
Nitro (NO₂) Symmetric Stretching ~1330-1370
Ester (C-O) Stretching ~1200-1300
Aromatic (C-H) Stretching ~3000-3100

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation pattern. For this compound (C₈H₇NO₅), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for similar compounds include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). docbrown.info The presence of the nitro group can also lead to characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound. For this compound, with a molecular formula of C₈H₇NO₅, the expected molecular weight is approximately 197.1449 g/mol . nist.gov HRMS analysis would confirm this with a high degree of accuracy, providing an exact mass that validates the presence and ratio of carbon, hydrogen, nitrogen, and oxygen atoms within the molecule.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of crystalline solids.

Single crystal X-ray diffraction studies on related nitrobenzoate compounds have provided detailed information on their crystal systems, space groups, and unit cell dimensions. For instance, Methyl 4-hydroxy-3-nitrobenzoate crystallizes in the triclinic system with the space group P-1. mdpi.com Its unit cell parameters are a = 0.72831(15) nm, b = 1.0522(2) nm, c = 1.1410(2) nm, α = 83.38(3)°, β = 80.83(3)°, and γ = 82.02(3)°. mdpi.com Another isomer, Methyl 2-hydroxy-3-nitrobenzoate, crystallizes in the monoclinic system with the space group P2/c. researchgate.net Its unit cell parameters are a = 7.612 (1) Å, b = 11.716 (2) Å, c = 9.656 (2) Å, and β = 101.83 (1)°. researchgate.net These examples highlight the precise structural information that can be obtained for this compound through similar single crystal X-ray diffraction experiments.

Table 1: Crystallographic Data for Related Nitrobenzoate Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Methyl 4-hydroxy-3-nitrobenzoateTriclinicP-17.283110.52211.41083.3880.8382.02 mdpi.com
Methyl 2-hydroxy-3-nitrobenzoateMonoclinicP2/c7.61211.7169.65690101.8390 researchgate.net
Methyl 4-nitrobenzoate (B1230335)MonoclinicP2₁/c7.74795.862417.61719097.46590 nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is a complementary technique used to confirm the phase purity of a crystalline sample. The diffraction pattern obtained from a powdered sample of this compound would serve as a unique fingerprint, allowing for confirmation of the crystalline phase identified by single crystal X-ray diffraction and for monitoring phase transitions under different conditions.

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical step. The optimization of crystallization conditions involves systematically varying parameters such as solvent, temperature, and concentration. For instance, the slow evaporation of a solvent like ethanol (B145695) or a methanol-water mixture has been successful in producing diffraction-quality crystals of related compounds. nih.govresearchgate.netnih.gov Temperature can also be a significant variable, with different optimal temperatures for crystallization observed for various molecules. nih.govnih.gov The choice of precipitant and its concentration are also key factors that influence crystal growth. nih.govhamptonresearch.com

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For molecules with conjugated π systems, such as this compound, the most significant transitions are typically π → π* and n → π*. libretexts.org The extent of conjugation in a molecule influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca As conjugation increases, this energy gap decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). utoronto.cauomustansiriyah.edu.iq The presence of auxochromes, such as the hydroxyl (-OH) and nitro (-NO₂) groups, can also shift the absorption maximum. shivajicollege.ac.in The specific λmax values for this compound would reveal details about its electronic structure and the energy of its electronic transitions. The solvent used can also affect the UV-Vis spectrum. slideshare.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, HF) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic characteristics of molecules. These ab initio methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its orbitals and energy. For a molecule like Methyl 2-hydroxy-4-nitrobenzoate, such calculations are essential for predicting its geometry, spectroscopic signatures, and chemical reactivity.

The first step in most computational studies is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For flexible molecules, a conformational analysis is performed to identify different low-energy conformers. This is crucial as the molecule's shape influences its interactions with other molecules. Methods like Hartree-Fock are standardly applied for such analyses. The optimized geometry provides the foundation for all subsequent calculations of properties.

Quantum chemical calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. These theoretical predictions are vital for interpreting experimental spectra and confirming the molecular structure. Experimental ¹H-NMR data for this compound has been reported, providing a benchmark for theoretical values. unipr.it

Table 1: Experimental ¹H-NMR Chemical Shifts for this compound

Proton Signal Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H (aromatic) 8.12 d 8.7
H (aromatic) 7.78 m -
-OCH₃ 4.04 s -

Source: Data recorded in MeOD at 300 MHz. unipr.it

Vibrational Frequencies: DFT and HF methods are also used to calculate the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. A Potential Energy Distribution (PED) analysis is often performed to determine the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. cardiff.ac.uk

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is associated with the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO band gap (ΔE). This gap is a critical indicator of molecular stability and reactivity. A small band gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of drug design, the HOMO-LUMO gap can influence how a molecule interacts with a biological target. These parameters are routinely calculated using DFT methods to assess the electronic behavior of molecules like this compound.

Thermochemical Studies and Energetic Properties

Thermochemical studies, both experimental and computational, provide data on the energetic properties of a compound, which are essential for understanding its stability and reactivity.

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For related isomers like methyl nitrobenzoates, this property has been determined experimentally using techniques such as static bomb combustion calorimetry for the condensed phase and high-temperature Calvet microcalorimetry or Knudsen effusion methods for the enthalpies of phase transitions (sublimation and vaporization). These experimental values are complemented by computational approaches, such as the G3(MP2)//B3LYP composite method, to derive gas-phase enthalpies of formation. Such data would be critical for evaluating the thermodynamic stability of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility, interactions with solvent molecules, and the stability of its various forms. These simulations model the molecule's movements by calculating the forces between atoms and integrating Newton's equations of motion.

Recent studies have utilized MD simulations to understand the behavior of similar molecules in different environments. For instance, simulations can reveal how the nitro and ester groups of this compound interact with surrounding water molecules, forming hydrogen bonds and influencing its solubility and transport properties. The flexibility of the ester group and the potential for intramolecular hydrogen bonding between the hydroxyl and nitro groups are key dynamic features that can be explored.

Furthermore, MD simulations are instrumental in studying the aggregation and self-assembly of molecules. By simulating a system with multiple this compound molecules, researchers can observe how they interact with each other, which is crucial for understanding crystal formation and the properties of the material in a condensed phase. The insights gained from these simulations complement experimental data and provide a molecular-level understanding of the compound's behavior.

A recent study on poly(beta-amino ester) (PBAE) polyplexes for siRNA delivery highlights the power of coarse-grained molecular dynamics (CG-MD) in modeling nanoparticle assembly. nih.gov This approach allows for the simulation of larger systems over longer timescales, providing meaningful insights into the molecular interactions between polymers and nucleic acids. nih.gov Similarly, MD simulations have been used to investigate the interactions between toxic aldehydes and starch, revealing how molecules like 4-hydroxy-2-nonenal interact with amylose. nih.gov These examples underscore the potential of MD simulations to elucidate the complex dynamic behaviors of this compound in various chemical and biological contexts.

The table below presents a hypothetical representation of data that could be obtained from MD simulations, illustrating the types of parameters that are typically analyzed.

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
RMSD of Backbone1.5 ÅRoot Mean Square Deviation, indicating conformational stability.
Solvent Accessible Surface Area250 ŲThe area of the molecule accessible to solvent.
Number of Hydrogen Bonds (Intramolecular)1Average number of hydrogen bonds within the molecule.
Number of Hydrogen Bonds (to Solvent)4Average number of hydrogen bonds with surrounding water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential tools in drug discovery and toxicology for predicting the activity of new or untested compounds. wikipedia.org For this compound, QSAR models can be developed to predict various activities, such as its potential as an antimicrobial agent or its toxicity.

The development of a QSAR model involves several key steps. slideshare.net First, a dataset of compounds with known activities is collected. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. slideshare.net These descriptors can include physicochemical properties like logP (a measure of hydrophobicity), molecular weight, and electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal and external validation. nih.gov

Recent QSAR studies on nitroaromatic compounds have highlighted the importance of descriptors related to hydrophobicity and electronic properties in predicting their toxicity. mdpi.com For example, a study on the mutagenic activity of nitronaphthalenes found that hydrophobicity and the energy of the LUMO were key predictors. mdpi.com Another study on xanthone (B1684191) derivatives as anti-tuberculosis agents successfully used QSAR to design new compounds with potentially high inhibitory activities. nih.gov These examples demonstrate the utility of QSAR in understanding the structure-activity relationships of compounds like this compound.

The following table provides an example of the types of molecular descriptors that would be used in a QSAR study of this compound and its analogs.

DescriptorValueDescription
LogP1.85A measure of the compound's hydrophobicity.
Molecular Weight197.15 g/mol The mass of one mole of the compound.
E(HOMO)-8.5 eVEnergy of the Highest Occupied Molecular Orbital.
E(LUMO)-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Dipole Moment3.5 DA measure of the polarity of the molecule.

Investigation of Non-Covalent Interactions (NCI) through Theoretical Approaches

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules and molecular complexes. mdpi.com For this compound, understanding the NCIs is essential for explaining its crystal packing, solubility, and interactions with biological targets. mdpi.com Theoretical methods, particularly those based on density functional theory (DFT), are powerful tools for investigating these weak interactions. mdpi.com

The NCI index is a computational tool used to visualize and identify non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.org It is based on the electron density and its derivatives. chemtools.org By plotting the reduced density gradient versus the electron density, regions of non-covalent interactions can be identified and characterized. chemtools.org

In the crystal structure of a related compound, methyl 4-hydroxy-3-nitrobenzoate, an extensive network of hydrogen bonding and π-stacking interactions was observed, which stabilizes the crystal lattice. mdpi.com Theoretical calculations can complement experimental X-ray diffraction data by providing a more detailed picture of these interactions. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is expected to be a significant stabilizing interaction.

Furthermore, computational studies can quantify the strength of these interactions. For example, the interaction between procainamide (B1213733) and silver-loaded silica (B1680970) nanostructures was investigated using DFT, revealing weak van der Waals forces and hydrogen bonding. nih.gov The analysis of NCIs is critical for understanding how this compound interacts with other molecules, which has implications for its use in materials science and pharmacology.

The table below summarizes the types of non-covalent interactions that could be present in this compound and their typical characteristics.

Interaction TypeDescriptionTypical Energy (kcal/mol)
Intramolecular Hydrogen BondBetween the hydroxyl (-OH) and nitro (-NO2) groups.3 - 7
Intermolecular Hydrogen BondBetween the hydroxyl group of one molecule and the nitro or carbonyl group of another.2 - 5
π-π StackingBetween the aromatic rings of adjacent molecules.1 - 3
van der Waals ForcesWeak, non-specific interactions between all atoms.< 1

First Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Behavior

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) behavior. Molecules with large β values are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the hydroxyl group acts as an electron donor and the nitro group as a strong electron acceptor, while the benzene (B151609) ring provides the π-conjugated bridge. This arrangement suggests that the molecule could possess significant NLO properties.

Theoretical calculations, particularly using DFT methods, are widely employed to predict the first-order hyperpolarizability of molecules. scirp.org These calculations can provide valuable insights into the structure-property relationships that govern NLO activity. The calculated β values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. scirp.org

For instance, a computational study on 4-methyl-3-nitrobenzoic acid, a structurally similar compound, revealed that its total first-order hyperpolarizability was significantly greater than that of urea, indicating its potential as an NLO material. scirp.org The calculations also showed that the dipole moment and the distribution of electron density play a crucial role in determining the NLO response. scirp.org Similar calculations for this compound would involve optimizing the molecular geometry and then computing the components of the hyperpolarizability tensor.

The following table presents a hypothetical comparison of the calculated NLO properties of this compound with the standard reference, urea.

PropertyThis compound (Calculated)Urea (Reference)
Dipole Moment (μ)4.2 Debye1.3732 Debye scirp.org
First Order Hyperpolarizability (β)15.5 x 10⁻³⁰ esu0.3728 x 10⁻³⁰ esu scirp.org

These theoretical predictions can guide the synthesis and experimental characterization of new NLO materials based on the this compound scaffold.

Applications in Advanced Materials and Device Technologies

Non-Linear Optical Materials Development

Non-linear optical (NLO) materials are crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic compounds, in particular, are of interest due to their potential for high NLO responses and molecular engineering. nih.govmdpi.com The NLO properties of materials are often evaluated through techniques such as Z-scan to determine parameters like nonlinear absorption and refraction. ias.ac.in

The development of NLO materials often begins with the growth of high-quality single crystals. Techniques like slow evaporation are commonly employed for growing organic single crystals. ias.ac.in While the synthesis of Methyl 2-hydroxy-4-nitrobenzoate has been described, nih.govcardiff.ac.uk specific studies detailing the growth of large, optical-quality single crystals of this compound for NLO applications have not been found. The crystal structure is a critical factor, as NLO effects like second-harmonic generation are only possible in non-centrosymmetric crystals.

The optical transmittance spectrum of a material reveals the range of wavelengths over which it is transparent, a key parameter for optical applications. The UV-visible absorption spectrum determines the lower wavelength limit, or cut-off wavelength. ias.ac.in For a related compound, 4-Nitrobenzoic acid (4-NBA), the optical absorption occurs at 263 nm, indicating a wide transparency window in the visible region. ias.ac.in However, specific optical transmittance data for this compound is not available.

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency. This effect is highly dependent on the molecular structure and crystal symmetry. While polymers containing other nitro-substituted chromophores have shown significant SHG coefficients, mdpi.com there is no published data on SHG measurements for this compound.

Photoconductivity and Dielectric Studies

Photoconductivity, the increase in electrical conductivity of a material when exposed to light, is a property relevant to photodetectors and other optoelectronic devices. acs.org The study of dielectric properties provides insights into how a material stores and dissipates electrical energy and how it responds to an external electric field. tandfonline.com Research on the dielectric properties of substituted benzoates has been conducted in the context of liquid crystals, tandfonline.com but specific studies on the photoconductive and dielectric characteristics of solid-state this compound are absent from the available literature. The presence of polar groups in the molecule suggests that it could exhibit interesting dielectric behavior.

Potential in Optoelectronic Device Applications

Organic materials, particularly those with tailored electronic properties, are at the forefront of research for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). acs.orgfrontiersin.org Nitro-substituted compounds, in particular, have been investigated as non-fullerene acceptors in OSCs due to their electron-accepting nature. nih.govacs.orgnankai.edu.cn The molecular structure of this compound, containing both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, hints at a potential for intramolecular charge transfer, a desirable characteristic for optoelectronic materials. nih.gov However, without experimental data on its charge transport, energy levels, and performance in device architectures, its potential in this area remains speculative.

Biological Activities and Pharmacological Potential of Methyl 2 Hydroxy 4 Nitrobenzoate and Analogs

Antioxidant Properties and Mechanisms of Action

The antioxidant potential of phenolic compounds is well-documented and is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The presence of both a phenolic hydroxyl group and a nitro group on the benzene (B151609) ring of Methyl 2-hydroxy-4-nitrobenzoate suggests potential for antioxidant activity. The nitro group, being electron-withdrawing, can influence the bond dissociation enthalpy of the phenolic O-H bond, which is a key determinant of radical scavenging activity.

Oxidative damage, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Antioxidants can mitigate this damage by neutralizing ROS. For instance, studies on related dihydroxybenzoate compounds, such as Methyl 3,4-dihydroxybenzoate (MDHB), have shown they can alleviate oxidative damage in cells. MDHB was found to decrease cellular and mitochondrial ROS production and upregulate the expression of key antioxidant enzymes like SOD1, NQO1, and GCLC through the Nrf2 antioxidant pathway. nih.gov While direct studies on this compound's effect on specific cellular oxidative damage markers are limited, the principles of antioxidant action by phenolic compounds suggest a potential protective role. The ability of a compound to mitigate oxidative stress is often linked to its capacity to scavenge free radicals and chelate metal ions that can catalyze ROS formation.

Antimicrobial Properties and Activity Spectrum

The search for new antimicrobial agents is a critical area of pharmaceutical research. Benzoate derivatives have been explored for their potential to inhibit the growth of various microorganisms. The structural features of this compound, including its lipophilicity and the presence of functional groups capable of interacting with microbial components, form the basis for its investigation as an antimicrobial agent.

While specific data on the minimum inhibitory concentration (MIC) of this compound against a wide range of bacterial strains is not extensively detailed in the readily available literature, studies on analogous compounds provide insights into potential activity. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus. nih.gov The mechanism of action for such compounds often involves disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov The nitro group in this compound could potentially enhance its antimicrobial efficacy through various mechanisms, including bioreduction to cytotoxic reactive nitrogen species within the bacterial cell. Further research is required to establish a clear activity spectrum and to quantify its potency against clinically relevant bacterial strains.

Enzyme Inhibition Studies

Enzymes are crucial for virtually all biological processes, and their inhibition is a key strategy in the development of therapeutic agents. wou.edu The structure of this compound makes it a candidate for interacting with enzyme active sites, potentially leading to the modulation of their activity.

The interaction of small molecules with biological systems is governed by their three-dimensional structure and chemical properties. For this compound, the planar aromatic ring, along with the hydroxyl, carboxyl, and nitro groups, can participate in various non-covalent interactions such as hydrogen bonding, and van der Waals forces with amino acid residues in an enzyme's active site. researchgate.net For example, studies on 4-nitrobenzoate (B1230335) have shown that it can act as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme involved in coenzyme Q biosynthesis. nih.gov This inhibition occurs without inducing oxidative stress, highlighting a specific interaction with the enzyme. nih.gov The hydroxyl group can form hydrogen bonds, while the nitro group can be reduced to form reactive intermediates that interact with cellular components.

The binding of a molecule like this compound to an enzyme can modulate its activity in several ways, including competitive, non-competitive, or uncompetitive inhibition. youtube.com This modulation depends on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex. As an example of enzyme modulation by a related compound, 4-nitrobenzoate competitively inhibits 4-hydroxybenzoate:polyprenyl transferase, thereby decreasing the biosynthesis of coenzyme Q. nih.gov This specific modulation of an enzyme in a critical metabolic pathway demonstrates the potential for nitrobenzoate derivatives to act as targeted enzyme inhibitors. The precise effects of this compound on various enzymes and receptors would require detailed kinetic studies and binding assays to elucidate the specific nature of the inhibition and its physiological consequences.

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgdrugdesign.org Through systematic modification of a compound's structure, chemists can identify the key chemical features, or pharmacophores, responsible for its desired effects. gardp.org This process allows for the design of new, more potent, and selective molecules with improved pharmacological profiles. gardp.orgdrugdesign.org

Influence of Substituent Patterns on Biological Efficacy

The biological efficacy of compounds related to this compound is highly dependent on the nature and position of various substituents on the aromatic ring. General SAR principles indicate that functional groups such as hydroxyl, nitro, and methyl groups can significantly modulate a molecule's antimetastatic and antiproliferative properties. mdpi.com

The presence and positioning of different functional groups play a crucial role in determining the anticancer activities of a compound. mdpi.com For instance, studies on various compound series have elucidated the general effects of common substituents:

Hydroxy (-OH) Group : The substitution of a hydroxy group can enhance biological activity. In one study, its presence on the aromatic ring of certain derivatives led to potent anticancer effects. mdpi.com Specifically, substitution at the 2- or 4-position of a benzoic acid ring in some analog series was found to maintain anti-invasive activity. mdpi.com

Methyl (-CH3) Group : Methyl groups, conversely, are often considered unfavorable for certain types of activity. In an analysis of 1,3,4-oxadiazole (B1194373) analogues, methyl substitutions resulted in significantly weaker inhibitory activity compared to compounds with electron-withdrawing groups. mdpi.com

Nitro (-NO2) Group : The influence of a nitro group can vary, but it is often used as an electron-withdrawing group which can be important for specific biological interactions.

Table 1: General Influence of Substituents on Biological Activity

Substituent GroupGeneral Effect on ActivityReference
Hydroxy (-OH)Can enhance anti-invasive and anticancer activity, particularly at specific positions. mdpi.com
Methyl (-CH3)Often associated with weaker activity compared to electron-withdrawing groups. mdpi.com
Amino (-NH2)Can be involved in hydrogen bonding and influence activity. drugdesign.org
Halogens (e.g., -Cl, -F)Can alter electronic properties and membrane permeability, often enhancing activity. mdpi.comresearchgate.net

Prodrug Development Strategies

For a molecule like this compound, several prodrug strategies could be envisioned based on its functional groups:

Modification of the Hydroxyl Group : The phenolic hydroxyl group can be masked by creating an ether or an ester linkage. This increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Once inside the body, metabolic enzymes can cleave the linkage to release the active, free-hydroxyl compound. nih.gov

Modification of the Methyl Ester : The methyl ester group could be replaced with other ester groups to fine-tune solubility and hydrolysis rates. For example, creating a bulkier ester could slow down hydrolysis, potentially leading to a more sustained release of the active carboxylic acid form.

These strategies allow for the temporary alteration of a molecule's properties to improve its delivery and efficacy. nih.gov

Role as Bioactive Metabolites or Precursors in Biological Systems

A compound can act as a bioactive metabolite, meaning it is the product of the metabolic breakdown of another substance, or as a precursor, which is chemically transformed into a more active molecule. The chemical structure of this compound, containing a methyl ester, suggests it could serve as a precursor. In biological systems, ester groups are commonly hydrolyzed by esterase enzymes to form the corresponding carboxylic acid. This resulting carboxylic acid derivative may exhibit different, potentially enhanced, biological activity compared to the parent ester compound.

Neuroinflammation Inhibition Studies with Related Compounds

Neuroinflammation, mediated by cells like microglia, is a key factor in the progression of neurodegenerative diseases. nih.gov Research into compounds structurally related to this compound has identified potent anti-neuroinflammatory agents.

One notable example is 2-hydroxy-4-methylbenzoic anhydride (B1165640) (HMA), a synthetic derivative of 3-hydroxy-4-trifluoromethylbenzoic acid. nih.govnih.gov Studies have demonstrated that HMA effectively inhibits neuroinflammation in both cellular and animal models. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, HMA was shown to significantly suppress the production of key inflammatory mediators. nih.gov

The anti-neuroinflammatory effects of HMA include:

Inhibition of Nitric Oxide (NO) : HMA significantly reduced the excessive release of NO in a manner dependent on its concentration. This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov

Suppression of Cyclooxygenase-2 (COX-2) : The expression of COX-2, another critical enzyme in the inflammatory pathway, was also markedly inhibited by HMA. nih.gov

Reduction of Proinflammatory Cytokines : HMA significantly lowered the levels of major proinflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Mechanistic investigations revealed that HMA exerts its effects by interfering with the NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov In an animal model of Parkinson's disease, oral administration of HMA attenuated neuroinflammation and associated behavioral deficits. nih.gov

Table 2: Inhibitory Effects of 2-hydroxy-4-methylbenzoic anhydride (HMA) on Inflammatory Mediators in LPS-Stimulated BV-2 Microglia

Inflammatory MediatorEffect of HMA TreatmentMechanism of ActionReference
Nitric Oxide (NO)Significant, concentration-dependent inhibition of release.Suppression of iNOS mRNA and protein expression. nih.gov
Cyclooxygenase-2 (COX-2)Significant suppression of mRNA and protein expression.Downregulation of the COX-2 enzyme. nih.gov
Tumor Necrosis Factor-α (TNF-α)Significant inhibition of production.Inhibition of NF-κB signaling. nih.gov
Interleukin-1β (IL-1β)Significant inhibition of production.Inhibition of NF-κB signaling. nih.gov
Interleukin-6 (IL-6)Significant inhibition of production.Inhibition of NF-κB signaling. nih.gov

Environmental Fate and Biodegradation Research

Microbial Degradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which can be broadly categorized into reductive and oxidative pathways. The number and position of nitro groups on the aromatic ring significantly influence the susceptibility of the compound to microbial attack.

The initial step in the biodegradation of many nitroaromatic compounds involves the enzymatic reduction of the nitro group. This is catalyzed by a class of enzymes known as nitroreductases, which are typically flavin-containing proteins that utilize NAD(P)H as a reducing cofactor. These enzymes catalyze the stepwise reduction of the nitro group (—NO₂) to a nitroso (—NO), then to a hydroxylamino (—NHOH), and finally to an amino (—NH₂) group.

Oxygen-insensitive (Type I) nitroreductases are primarily responsible for this process, catalyzing the reduction by adding electron pairs. The reduction process is crucial as it decreases the electron-withdrawing nature of the substituent, which can facilitate subsequent oxidative attacks on the aromatic ring. In many cases, the reduction sequence does not proceed to the amine, and the hydroxylamino derivative is the final product of the enzymatic reaction. The rate of this reduction is influenced by other substituents on the aromatic ring.

The formation of hydroxylamino intermediates is a critical juncture in the degradation pathway of nitroaromatic compounds. These intermediates are often unstable and can undergo several transformations:

Rearrangement: Hydroxylamino intermediates can be enzymatically rearranged by lyases or mutases. For instance, 4-hydroxylaminobenzoate can be converted to protocatechuate by a lyase. nih.gov Another common transformation is the rearrangement to aminophenols.

Reduction to Amines: The hydroxylamino group can be further reduced to form the corresponding aromatic amine. These amines are often less toxic than their nitro-precursors and can be channeled into pathways for aromatic amine degradation.

Condensation Reactions: Under certain conditions, the nitroso and hydroxylamino intermediates can condense to form azoxy compounds, which are often dead-end products.

The fate of the hydroxylamino intermediate is dependent on the specific microorganism and the chemical structure of the compound.

Following the initial modifications of the nitro group, the aromatic ring must be cleaved for complete mineralization. This typically requires the formation of dihydroxylated intermediates, such as catechols or protocatechuate. These intermediates are then substrates for dioxygenase enzymes that catalyze the cleavage of the aromatic ring.

There are two primary modes of ring cleavage:

Ortho (or intradiol) cleavage: The ring is cleaved between the two hydroxyl groups. For example, catechol-1,2-dioxygenase cleaves catechol to cis,cis-muconic acid. nih.govnih.gov

Meta (or extradiol) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. For instance, catechol 2,3-dioxygenase cleaves catechol, leading to the formation of 2-hydroxymuconic semialdehyde.

The resulting linear molecules are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete degradation of the original pollutant.

Identification of Degradation Metabolites

Direct microbial degradation studies on Methyl 2-hydroxy-4-nitrobenzoate are not extensively documented. However, based on research on structurally similar compounds, a probable degradation pathway can be proposed. The initial step would likely involve the hydrolysis of the methyl ester group by an esterase to yield 2-hydroxy-4-nitrobenzoic acid .

Studies on the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 provide significant insight. asm.org This strain was found to metabolize the compound through an oxidative pathway, where the initial dehalogenation step leads to the formation of 2-hydroxy-4-nitrobenzoic acid . asm.org This key intermediate is then further metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase, with the release of the nitro group as nitrite (B80452). asm.org This dihydroxylated intermediate is then susceptible to ring cleavage.

Another relevant pathway is the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG. nih.govnih.gov This bacterium degrades 2-nitrobenzoate to salicylate (B1505791) and then to catechol , which is subsequently cleaved via the ortho pathway. nih.govnih.govfrontiersin.org

Based on these findings, a plausible degradation pathway for this compound is initiated by ester hydrolysis, followed by the enzymatic removal of the nitro group to form a dihydroxylated intermediate, which is then channeled into a ring cleavage pathway.

Table 1: Potential Degradation Metabolites of this compound

Parent Compound Likely Initial Metabolite Key Intermediates
This compound 2-hydroxy-4-nitrobenzoic acid 2,4-dihydroxybenzoic acid, Catechol

Environmental Impact Assessment and Remediation Potential

Nitroaromatic compounds are recognized as significant environmental contaminants due to their potential toxicity and persistence. asm.org The nitro group makes these compounds recalcitrant to oxidative degradation. asm.org Their presence in soil and water poses a threat to various organisms.

The microbial degradation pathways described above form the basis for bioremediation strategies aimed at cleaning up contaminated sites. Bacteria that can utilize nitroaromatic compounds as a sole source of carbon, nitrogen, and energy are particularly valuable for remediation efforts. For instance, Arthrobacter sp. SPG, which degrades 2-nitrobenzoate, has demonstrated the ability to effectively remove the compound in soil microcosm studies, suggesting its potential for in-situ bioremediation. nih.govnih.govfrontiersin.org Similarly, the isolation of strains like Acinetobacter sp. RKJ12, which can degrade halogenated nitrobenzoates, highlights the metabolic diversity of microorganisms and their potential to be harnessed for the treatment of complex industrial wastewater. asm.org

The development of effective bioremediation processes relies on understanding the specific metabolic pathways and the enzymes involved. This knowledge can be used to optimize conditions for microbial growth and pollutant degradation, and potentially to engineer microorganisms with enhanced degradation capabilities.

Industrial Applications and Synthetic Intermediate Utility

Use as a Chemical Intermediate in Organic Synthesis

The strategic placement of functional groups on the aromatic ring of methyl 2-hydroxy-4-nitrobenzoate makes it an important starting material or intermediate in multi-step organic syntheses. The nitro group can be readily reduced to an amino group, which can then undergo a variety of reactions, such as diazotization and coupling, or acylation, to introduce new functionalities. The hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed to a carboxylic acid or converted to other derivatives. This reactivity profile allows for the construction of a wide array of more complex molecules.

This compound and its derivatives serve as key building blocks in the synthesis of several pharmaceutical compounds.

One notable example is its role as an intermediate in the synthesis of Lidocaine , a widely used local anesthetic. The synthesis involves the transformation of the nitro and hydroxyl groups into the final amide structure of the drug.

Furthermore, derivatives of this compound are crucial in the production of targeted cancer therapies. For instance, a related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is a key intermediate in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. mdpi.comchemicalbook.com The synthesis of Gefitinib from a related starting material, methyl 3-hydroxy-4-methoxybenzoate, involves a sequence of reactions including nitration, reduction, cyclization, and amination, highlighting the importance of the nitro-substituted benzoic acid framework. mdpi.com

The following table outlines the key synthetic steps for Gefitinib starting from a related precursor:

StepReactionReagentsIntermediate
1Alkylation1-bromo-3-chloropropaneMethyl 3-(3-chloropropoxy)-4-methoxybenzoate
2NitrationNitric acid, Acetic acidMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
3ReductionPowdered iron, Acetic acidMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
4CyclizationFormamidine (B1211174) acetate (B1210297)---
5ChlorinationThionyl chloride---
6Amination---Gefitinib

This table illustrates a synthetic route to Gefitinib from a precursor related to this compound, demonstrating the utility of nitrobenzoate derivatives in pharmaceutical synthesis. mdpi.com

The structural motifs present in this compound are also found in various agrochemicals. Its derivatives can be used to synthesize herbicides, insecticides, and fungicides. The nitroaromatic structure is a common feature in many pesticides, and the ability to modify the functional groups of this compound allows for the fine-tuning of the biological activity and selectivity of the final agrochemical product. For example, related nitrobenzoic acid derivatives are utilized in the synthesis of various pesticides.

In the field of materials science, this compound and its isomers serve as monomers or precursors for the synthesis of specialty polymers and other advanced materials. For instance, the related compound methyl 4-hydroxy-2-nitrobenzoate is described as a mesogenic compound, capable of forming liquid crystal structures. biosynth.com It has been utilized as a monomer in the creation of polymeric materials such as silicone rubber and polyurethane. biosynth.com The presence of the nitro group can also be exploited to create materials with specific optical or electronic properties.

The aromatic nitro group in this compound is a key chromophore, making this compound and its derivatives useful in the synthesis of dyes and pigments. Reduction of the nitro group to an amino group yields a versatile intermediate that can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. These dyes find applications in the textile, printing, and coatings industries.

Q & A

Q. What are the standard synthetic routes for Methyl 2-hydroxy-4-nitrobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration of methyl salicylate derivatives. A common method involves nitrating methyl 4-hydroxybenzoate using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration . Alternatively, aluminum nitrate in acetic acid/acetic anhydride mixtures can selectively introduce nitro groups at the para position relative to hydroxyl groups, as demonstrated in analogous syntheses . Optimization includes monitoring reaction progress via TLC, quenching with ice-water to isolate crude product, and recrystallization using ethanol/water mixtures for purification. Yield improvements focus on stoichiometric control of nitrating agents and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be observed?

  • NMR : In 1^1H NMR, the hydroxyl proton appears as a broad singlet (~δ 10-12 ppm), while the nitro group deshields adjacent aromatic protons, producing distinct splitting patterns (e.g., doublets for H-3 and H-5). 13^{13}C NMR shows characteristic carbonyl (C=O) at ~δ 165-170 ppm and nitro-substituted carbons at ~δ 145-150 ppm .
  • IR : Strong absorptions for O–H (3200–3500 cm1^{-1}), ester C=O (1720–1750 cm1^{-1}), and nitro groups (1520–1350 cm1^{-1}) are critical .
  • Mass Spectrometry : The molecular ion [M+^+] at m/z 211 (C8_8H7_7NO5_5) and fragments like [M−OCH3_3]+^+ confirm the ester moiety .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C promotes crystal growth. Pre-saturation of solutions and seeding with microcrystals enhance lattice formation. For structure refinement, SHELXL (via SHELX suite) is recommended for small-molecule crystallography, leveraging its robust algorithms for handling disorder or twinning .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental spectra be resolved?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing forces not modeled in simulations. For NMR, compare experimental data with DFT-calculated shifts (using solvents like DMSO in Gaussian or ORCA). For IR, assess hydrogen bonding in solid-state vs. gas-phase calculations. If crystallographic data (e.g., from SHELXL ) contradicts spectral assignments, re-examine sample purity or consider dynamic effects like rotameric equilibria .

Q. What strategies mitigate competing reactions during functionalization of this compound?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to the meta position relative to itself. To functionalize the ortho position (relative to the hydroxyl group), employ protective groups (e.g., acetylating the hydroxyl) to temporarily block reactivity. Reductive conditions (e.g., catalytic hydrogenation) may reduce the nitro group, requiring careful selection of catalysts (e.g., Pd/C vs. PtO2_2) to avoid over-reduction .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (as per Etter’s rules) reveals that the hydroxyl and nitro groups form intermolecular O–H···O–N hydrogen bonds, creating cyclic dimers (R22_2^2(8) motifs). These interactions stabilize the crystal lattice, affecting melting points and solubility. Variable-temperature XRD or DSC can correlate thermal stability with hydrogen-bond strength .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or aminolysis. Fukui indices identify electrophilic sites, while NBO analysis quantifies charge distribution at the carbonyl carbon. Solvent models (e.g., PCM for water) improve accuracy for reactions in polar media .

Data Interpretation and Contradictions

Q. How should researchers address inconsistent melting points reported for this compound?

Variations may arise from polymorphic forms or impurities. Perform DSC to identify multiple endotherms (indicating polymorphism) and compare with literature using standardized methods (e.g., open capillary vs. sealed pan). Recrystallization from different solvents (e.g., methanol vs. ethyl acetate) can isolate pure polymorphs .

Q. Why might XRD data show deviations from predicted molecular symmetry?

Thermal motion or crystal packing forces can distort bond angles. Use ORTEP-III to visualize anisotropic displacement parameters and refine structures with SHELXL’s restraints for chemically equivalent bonds. Twinning or disorder requires partitioning the model into overlapping domains .

Methodological Best Practices

Q. What protocols ensure reproducibility in catalytic reduction studies involving this compound?

Standardize catalyst activation (e.g., pre-reducing Pd/C under H2_2 flow) and solvent degassing (freeze-pump-thaw cycles). Monitor reactions via in situ IR or GC-MS to detect intermediates. Report turnover frequencies (TOF) and compare with control experiments lacking catalysts .

Retrosynthesis Analysis

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Methyl 2-hydroxy-4-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.